2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid

Description

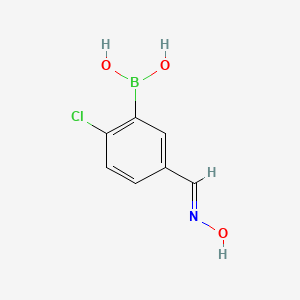

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at position 2 and a hydroxyiminomethyl group (-CH=N-OH) at position 3. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in sensing, catalysis, and pharmaceutical applications .

Properties

CAS No. |

1272412-67-5 |

|---|---|

Molecular Formula |

C7H7BClNO3 |

Molecular Weight |

199.40 g/mol |

IUPAC Name |

[2-chloro-5-(hydroxyiminomethyl)phenyl]boronic acid |

InChI |

InChI=1S/C7H7BClNO3/c9-7-2-1-5(4-10-13)3-6(7)8(11)12/h1-4,11-13H |

InChI Key |

NRFCKPJWQMVWJW-UHFFFAOYSA-N |

SMILES |

B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |

Isomeric SMILES |

B(C1=C(C=CC(=C1)/C=N\O)Cl)(O)O |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |

Synonyms |

2-Chloro-5-(hydroxyiMinoMethyl)phenylboronic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid typically involves the following steps:

Formation of the Hydroxyiminomethyl Group: This can be achieved by reacting 2-chloro-5-formylphenylboronic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The hydroxyiminomethyl group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be obtained.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction Products: Nitroso, nitro, or amine derivatives of the original compound.

Scientific Research Applications

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid in chemical reactions involves the following:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Oxidation and Reduction: The hydroxyiminomethyl group can be oxidized or reduced through electron transfer processes, leading to the formation of various functional groups.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on phenylboronic acids significantly influence their reactivity, solubility, and applications. Below is a comparison with key analogs:

Solubility and Stability

- Phenylboronic acid: Exhibits high solubility in ethers and ketones (e.g., 3-pentanone: ~200 mg/mL) but low solubility in hydrocarbons . Stability is pH-dependent, with optimal boronate ester formation at pH ≥ 8.5 .

- Chloro-substituted analogs: Chlorine’s electron-withdrawing nature reduces solubility in non-polar solvents compared to unsubstituted phenylboronic acid. For example, 2-chloro-5-(trifluoromethoxy)phenylboronic acid is less soluble in hexanes but retains moderate solubility in chloroform .

- Hydroxyiminomethyl vs. carbamoyl groups: Hydroxyiminomethyl’s -N-OH moiety may increase aqueous solubility due to hydrogen bonding, whereas carbamoyl groups (e.g., in and ) enhance affinity for polar biomolecules like phenolic acids .

Reactivity in Cross-Coupling Reactions

Phenylboronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions. Substituents influence reaction efficiency:

Biological Activity

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBClNO

- SMILES Notation : ClC1=CC(=C(C=C1)C(=NO)C)B

This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Boronic acids are known to inhibit proteasome activity by binding to the active site, which is crucial in cancer therapy. The mechanism involves the formation of a reversible bond with the catalytic site of proteasome subunits, leading to the accumulation of pro-apoptotic factors and inhibition of cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

- Breast Cancer : In vitro studies indicate that this compound can induce apoptosis in MCF-7 breast cancer cells.

- Prostate Cancer : It has been effective against PC3 prostate cancer cells by disrupting cell cycle progression.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, particularly serine proteases and cysteine proteases. Studies have shown that it can effectively inhibit the activity of cathepsin B, an enzyme implicated in tumor progression and metastasis.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Breast Cancer :

- A study evaluated the effects of this compound on MCF-7 cells. Results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.

-

Combination Therapy in Prostate Cancer :

- Another study investigated the use of this compound in combination with conventional chemotherapeutics. The findings indicated enhanced efficacy in reducing tumor size compared to monotherapy, highlighting its potential role in combination regimens for prostate cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.